molecular formula C9H5BrF3NO B1406317 7-Bromo-5-(trifluoromethoxy)-1H-indole CAS No. 1779124-14-9

7-Bromo-5-(trifluoromethoxy)-1H-indole

Cat. No.: B1406317
CAS No.: 1779124-14-9
M. Wt: 280.04 g/mol
InChI Key: MGOFCTDVVVBFCW-UHFFFAOYSA-N
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Description

7-Bromo-5-(trifluoromethoxy)-1H-indole is a heterocyclic compound that features both bromine and trifluoromethoxy substituents on an indole core. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and trifluoromethoxy groups can significantly alter the chemical and physical properties of the indole, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 5-(trifluoromethoxy)-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 7-Bromo-5-(trifluoromethoxy)-1H-indole may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The indole core can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

7-Bromo-5-(trifluoromethoxy)-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 7-Bromo-5-(trifluoromethoxy)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The presence of bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-(trifluoromethoxy)-1H-indole: Similar structure but with different substitution pattern.

    7-Bromo-5-(trifluoromethyl)-1H-indole: Similar but with a trifluoromethyl group instead of trifluoromethoxy.

    7-Bromo-5-(methoxy)-1H-indole: Similar but with a methoxy group instead of trifluoromethoxy.

Uniqueness

7-Bromo-5-(trifluoromethoxy)-1H-indole is unique due to the presence of both bromine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the compound’s stability and binding affinity in biological systems .

Properties

IUPAC Name

7-bromo-5-(trifluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO/c10-7-4-6(15-9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOFCTDVVVBFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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